molecular formula C22H24ClN3O4S B11023065 N-(1-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-1H-indol-4-yl)methanesulfonamide

N-(1-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-1H-indol-4-yl)methanesulfonamide

Cat. No.: B11023065
M. Wt: 462.0 g/mol
InChI Key: IBYMPLIZLKLMEP-UHFFFAOYSA-N
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Description

N-(1-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-1H-indol-4-yl)methanesulfonamide is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a chlorophenyl group, a hydroxypiperidine ring, and an indole moiety, making it a subject of interest in various fields such as medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-1H-indol-4-yl)methanesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indole Moiety: Starting with a suitable indole precursor, various functional groups are introduced through electrophilic substitution reactions.

    Attachment of the Piperidine Ring: The piperidine ring is synthesized separately and then attached to the indole moiety via a nucleophilic substitution reaction.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a Friedel-Crafts acylation reaction.

    Final Coupling: The final step involves coupling the intermediate compounds using a sulfonamide linkage, typically under mild conditions to avoid decomposition of sensitive functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(1-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-1H-indol-4-yl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone.

    Reduction: The carbonyl group in the indole moiety can be reduced to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom in the chlorophenyl group.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

N-(1-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-1H-indol-4-yl)methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-1H-indol-4-yl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-1H-indol-4-yl)methanesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various research applications.

Properties

Molecular Formula

C22H24ClN3O4S

Molecular Weight

462.0 g/mol

IUPAC Name

N-[1-[2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl]indol-4-yl]methanesulfonamide

InChI

InChI=1S/C22H24ClN3O4S/c1-31(29,30)24-19-3-2-4-20-18(19)9-12-26(20)15-21(27)25-13-10-22(28,11-14-25)16-5-7-17(23)8-6-16/h2-9,12,24,28H,10-11,13-15H2,1H3

InChI Key

IBYMPLIZLKLMEP-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O

Origin of Product

United States

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